2,3-Diamino-5-bromophenol
Overview
Description
2,3-Diamino-5-bromophenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of two amino groups and one bromine atom attached to a phenol ring
Mechanism of Action
Target of Action
The primary targets of 2,3-Diamino-5-bromophenol are currently unknown. The compound is structurally similar to other bromophenols , which have been found to interact with various targets, such as thymidylate synthase in Escherichia coli . .
Mode of Action
The mode of action of this compound is not well-studied. Given its structural similarity to other bromophenols, it may interact with its targets in a similar manner. For example, bromophenols can bind to the active sites of enzymes, altering their function
Biochemical Pathways
Bromophenols, in general, can participate in various biochemical processes, such as oxidative stress and inflammation . .
Pharmacokinetics
Some bromophenols have been found to have high gastrointestinal absorption and permeability across the blood-brain barrier . .
Result of Action
Some bromophenols have been found to have antioxidant activity, suggesting they may protect cells from oxidative damage . .
Biochemical Analysis
Cellular Effects
Bromophenols have been reported to exhibit various biological activities, including antioxidant effects . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Bromophenols are produced by electrophilic halogenation of phenol with bromine . This suggests that 2,3-Diamino-5-bromophenol could potentially interact with biomolecules through similar mechanisms, including binding interactions, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diamino-5-bromophenol can be achieved through several methods. One common approach involves the bromination of 2,3-diaminophenol. This reaction typically requires a brominating agent such as bromine or N-bromosuccinimide in the presence of a solvent like acetic acid or carbon disulfide . The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired position on the phenol ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diamino-5-bromophenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,3-diaminophenol.
Substitution: The amino groups and bromine atom can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
2,3-Diamino-5-bromophenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2,3-Diaminophenol: Lacks the bromine atom, resulting in different reactivity and applications.
2,3-Diamino-4-bromophenol: The bromine atom is positioned differently, affecting its chemical properties and reactivity.
2,4-Diamino-5-bromophenol: Another isomer with distinct chemical behavior due to the different arrangement of functional groups.
Uniqueness: 2,3-Diamino-5-bromophenol is unique due to the specific positioning of its amino groups and bromine atom, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
2,3-diamino-5-bromophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBSDOXVGFXJQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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